molecular formula C3H2ClF3O B1585683 1-Chloro-3,3,3-trifluoroacetone CAS No. 431-37-8

1-Chloro-3,3,3-trifluoroacetone

Cat. No. B1585683
CAS RN: 431-37-8
M. Wt: 146.49 g/mol
InChI Key: OONJVQFMOZAXOI-UHFFFAOYSA-N
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Description

1-Chloro-3,3,3-trifluoroacetone (also known as 1-chloro-3,3,3-trifluoropropanone) is a versatile, highly reactive compound used in a variety of scientific applications, including organic synthesis, medicinal chemistry, and biochemistry. It is a colorless liquid that is insoluble in water and has a boiling point of 78°C. 1-Chloro-3,3,3-trifluoroacetone has a wide range of uses due to its unique properties, and its ability to react with a variety of different compounds.

Scientific Research Applications

Use as a Foaming Agent and Heat Transfer Fluid

  • Application Summary: 1-Chloro-3,3,3-trifluoroacetone (also known as HCFO-1233zd (E)) is primarily used as a foaming agent and heat transfer fluid .
  • Methods of Application: The synthesis of HCFO-1233zd (E) involves using 1,1,1,3,3-pentachloropropane (HCC-240fa) as raw material through gas phase fluorine-chlorine exchange . This method has easy access to raw materials, high conversion rate, high selectivity, and industrial value .
  • Results or Outcomes: The use of HCFO-1233zd (E) as a foaming agent and heat transfer fluid has proven to be effective, with high conversion rates and selectivity .

Use as a Cleaning Agent

  • Application Summary: Another form of 1-Chloro-3,3,3-trifluoroacetone, known as HCFO-1233zd (Z), is mainly used as a cleaning agent .
  • Methods of Application: The synthesis of HCFO-1233zd (Z) involves gas phase isomerization using HCFO-1233zd (E) as raw material . This method has the advantages of long catalyst life and high target product selectivity, and it is easy to realize industrialization .
  • Results or Outcomes: The use of HCFO-1233zd (Z) as a cleaning agent has been found to be effective, with high selectivity and long catalyst life .

Use as an Organic Synthesis Intermediate

  • Application Summary: 1-Chloro-3,3,3-trifluoroacetone can be used as an organic synthesis intermediate .
  • Methods of Application: This compound is used in various laboratory research and development processes and chemical production processes . The specific methods of application can vary widely depending on the particular synthesis or production process.
  • Results or Outcomes: The use of 1-Chloro-3,3,3-trifluoroacetone as an organic synthesis intermediate has been found to be effective in various laboratory research and development processes and chemical production processes .

Use as a Pharmaceutical Intermediate

  • Application Summary: 1-Chloro-3,3,3-trifluoroacetone can also be used as a pharmaceutical intermediate .
  • Methods of Application: This compound is used in the synthesis of various pharmaceutical products . The specific methods of application can vary widely depending on the particular synthesis or production process.
  • Results or Outcomes: The use of 1-Chloro-3,3,3-trifluoroacetone as a pharmaceutical intermediate has been found to be effective in the synthesis of various pharmaceutical products .

properties

IUPAC Name

3-chloro-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONJVQFMOZAXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378738
Record name 1-CHLORO-3,3,3-TRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3,3,3-trifluoroacetone

CAS RN

431-37-8
Record name 1-CHLORO-3,3,3-TRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1,1,1-trifluoroacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CR Stephens, PB Shepson, A Steffen… - Journal of …, 2012 - Wiley Online Library
Mercury is a toxic environmental contaminant originating from both natural and anthropogenic sources. Gaseous elemental mercury (GEM) is relatively long lived in the midlatitudes and …
Number of citations: 70 agupubs.onlinelibrary.wiley.com
FE Marshall, DJ Gillcrist, TD Persinger, S Jaeger… - Journal of Molecular …, 2016 - Elsevier
The microwave spectrum of bromoperfluoroacetone has been observed and reported for the first time on a newly constructed CP-FTMW spectrometer located at Missouri S&T …
Number of citations: 19 www.sciencedirect.com
JM Bartolomé-Nebreda, F Delgado… - Journal of Medicinal …, 2014 - ACS Publications
We report the discovery of a series of imidazo[1,2-a]pyrazine derivatives as novel inhibitors of phosphodiesterase 10A (PDE10A). In a high-throughput screening campaign we identified …
Number of citations: 43 pubs.acs.org
R Goel, V Luxami, K Paul - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This review article is an effort to compile the progress made in synthetic methods and to …
Number of citations: 63 pubs.rsc.org

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